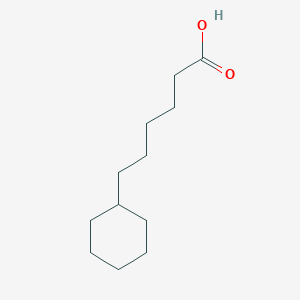

6-Cyclohexylhexanoic acid

Overview

Description

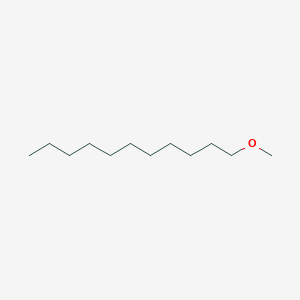

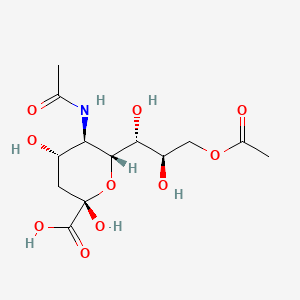

6-Cyclohexylhexanoic acid, also known as CHHA, is an organic compound belonging to the class of carboxylic acids. It is composed of a cyclohexane ring with a carboxylic acid group attached to the sixth carbon atom. CHHA has a wide range of applications in the scientific and medical fields. It is used as a substrate for the synthesis of many compounds, as a reagent for the preparation of various active pharmaceutical ingredients, and as a biochemical probe for the study of enzyme activities.

Scientific Research Applications

Biodegradable Polymer Production

6-Hydroxyhexanoic acid (6HA), a derivative of 6-cyclohexylhexanoic acid, serves as a polymer building block for biodegradable polymers like polycaprolactone. This compound can be synthesized from cyclohexane in a single step using recombinant Pseudomonas taiwanensis. The process involves a 4-step enzymatic cascade without intermediate accumulation, offering an environmentally friendly alternative to traditional chemical synthesis (Bretschneider et al., 2021).

Production of Nylon 6 Monomers

6-Aminohexanoic acid (6AHA), a vital polymer building block for Nylon 6, can be produced from cyclohexane using mixed-species cultures. This approach combines Pseudomonas taiwanensis strains (converting cyclohexane to 6HA) with Escherichia coli strains for further conversion to 6AHA. This method achieves high conversion rates and yields under environmentally benign conditions (Bretschneider et al., 2020).

Structural Role in Molecules

6-Aminohexanoic acid plays a significant role in the chemical synthesis of modified peptides and the polyamide synthetic fibers industry. It is often used as a linker in various biologically active structures, highlighting its importance as a hydrophobic, flexible structural element (Markowska et al., 2021).

Enzymatic Transformation in Biocatalysis

An Acidovorax mutant was investigated for its ability to convert cycloalkanes to ω-hydroxycarboxylic acids, essential precursors for biodegradable polyester polymers. The Acidovorax sp. strain CHX100 Δ6HX mutant showed a high efficiency in transforming cyclohexane to 6-hydroxyhexanoic acid, indicating its potential in sustainable bioprocesses (Salamanca et al., 2020).

Gel Combustion Synthesis

6-Aminohexanoic acid was used as a fuel in the synthesis of spinel ferrites like CoFe2O4, ZnFe2O4, and MgFe2O4 using gel combustion synthesis. This approach highlights the versatility of 6-aminohexanoic acid in materials science and its potential in creating advanced magnetic materials (Chavarriaga et al., 2020).

Mechanism of Action

Mode of Action

The mode of action of 6-Cyclohexylhexanoic acid is currently unknown due to the lack of research on this specific compound . The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets, which are yet to be identified.

Pharmacokinetics

As a carboxylic acid, it is likely to be well-absorbed in the gastrointestinal tract Its distribution might be influenced by its lipophilicity, and it could be metabolized by various enzymes in the liver. Finally, it is likely to be excreted in the urine .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other compounds . For example, its ionization state and, consequently, its absorption and distribution could be affected by the pH of the environment. Similarly, its stability might be influenced by temperature and light exposure.

properties

IUPAC Name |

6-cyclohexylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h11H,1-10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDNHQYXZUPELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277387 | |

| Record name | 6-cyclohexylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4354-56-7 | |

| Record name | Cyclohexanehexanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-cyclohexylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1617711.png)

![1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B1617712.png)

![6-Bromo-benzo[cd]indol-2(1h)-one](/img/structure/B1617713.png)

![2-[(3-Bromo-4-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B1617716.png)